2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole
Description
2-{[4-(tert-Butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a tetrasubstituted imidazole derivative characterized by a sulfur-linked 4-(tert-butyl)benzyl group at the 2-position and two phenyl groups at the 4- and 5-positions. This compound belongs to a broader class of imidazole derivatives studied for their diverse biological activities, including antiproliferative and enzyme inhibitory effects.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)22-16-14-19(15-17-22)18-29-25-27-23(20-10-6-4-7-11-20)24(28-25)21-12-8-5-9-13-21/h4-17H,18H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNKOZZBYRHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications and the creation of more complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce new functional groups into the molecule. |
| Coupling Reactions | Engaged in reactions such as Sonogashira coupling to form carbon-carbon bonds. |
Biology
Enzyme Inhibition Studies
- Research indicates that this compound may act as an enzyme inhibitor or modulator. Its structure allows it to interact with specific enzymes, potentially leading to therapeutic effects.
Case Study: Antioxidant Activity
- A study evaluated the antioxidant properties of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole in vitro. Results demonstrated significant inhibition of reactive oxygen species (ROS) production, suggesting potential applications in oxidative stress-related conditions.
Medicine
Therapeutic Potential
- Investigations into the anti-inflammatory and anticancer activities of this compound have shown promise. It has been tested against various cancer cell lines, yielding encouraging results regarding cell viability and proliferation.
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in cell cultures. |
| Anticancer Activity | Induced apoptosis in breast cancer cells (MCF-7). |
Industry
Material Development
- The compound is explored for its potential use in developing new materials with specific properties, such as catalysts or polymers.
Case Study: Catalytic Properties
- In catalytic studies, this compound was found to enhance reaction rates in organic transformations, showcasing its utility in industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic and sulfur-containing groups can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group distinguishes this compound from analogs with electron-withdrawing or polar substituents. Key comparisons include:
- Lipophilicity : The tert-butyl group increases LogP compared to nitro (electron-withdrawing) or sulfonyl (polar) substituents, suggesting superior membrane penetration .
- Thermal Stability : Bromomethyl-substituted analogs (e.g., 2b in ) exhibit melting points of 152–154°C, while tert-butyl analogs may have higher thermal stability due to steric hindrance .
Structural Insights from Crystallography
- Crystal Packing : tert-Butyl groups in related compounds () induce torsional angles (e.g., O–C–C–O = -173.7°) and influence molecular aggregation via van der Waals interactions .
Biological Activity
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes an imidazole ring, which is known for its diverse biological functions. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
- Introduction of the Sulfanyl Group : A tert-butyl benzyl halide undergoes nucleophilic substitution with a thiol group to form the sulfanyl moiety.
- Final Assembly : The components are combined through various coupling reactions, such as Sonogashira coupling for introducing alkyne groups.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. A study evaluating related imidazole derivatives found varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed significant potency against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties due to its structural analogies with effective compounds .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL (for potent derivatives) |
| Escherichia coli | Varies (specific data for this compound not yet available) |
Anticancer Activity
The imidazole derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain compounds in this class can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the modulation of specific cellular pathways and interactions with molecular targets such as enzymes involved in cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream biological effects.
Case Studies
- Antibacterial Evaluation : A study on related imidazole derivatives revealed that while many compounds had limited activity, some exhibited potent effects against drug-resistant strains of bacteria. This highlights the potential for developing new antimicrobial agents based on the imidazole scaffold .
- Anticancer Research : In preclinical trials, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the imidazole structure can enhance therapeutic efficacy. For example, structural analogs have shown IC50 values in the micromolar range against specific cancer types .
Q & A
Basic: What are the common synthetic routes for preparing 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Formation of the imidazole core using aldehydes, ammonium acetate, and substituted benzils under reflux conditions .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution or thioetherification, often using mercaptans or disulfides in the presence of bases like K₂CO₃ .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .
Key challenges include controlling regioselectivity during substitution and minimizing byproducts like disulfide linkages.
Advanced: How can reaction conditions be optimized to improve the yield of the sulfanyl-substituted imidazole?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for thiolation .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate thioether formation .
- Kinetic studies : Monitoring reaction progress via HPLC or TLC to adjust stoichiometry and reaction time .
Contradictions in reported yields (e.g., 50–85% in similar imidazole syntheses) often arise from differences in purification methods or solvent systems .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl proton signals at ~1.3 ppm, aromatic protons at 6.5–8.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfur-containing derivatives .
- IR spectroscopy : Detection of C-S stretching vibrations (~600–700 cm⁻¹) and imidazole N-H bonds (~3100 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in substituted imidazoles?
Single-crystal X-ray diffraction provides definitive proof of:
- Regiochemistry : Confirming the position of the sulfanyl and tert-butyl groups .
- Non-covalent interactions : Hydrogen bonding or π-stacking patterns that influence stability and reactivity. For example, tert-butyl groups may induce steric hindrance, altering crystal packing .
Discrepancies between computational (DFT) and experimental bond lengths/angles can highlight solvation effects or dynamic disorder in the solid state .
Basic: What are the key solubility and stability considerations for this compound?
- Solubility : Limited aqueous solubility due to hydrophobic substituents (tert-butyl, diphenyl); soluble in DMSO, DMF, or chloroform .
- Stability : Susceptible to oxidation of the sulfanyl group; store under inert atmosphere at –20°C.
- pH sensitivity : Imidazole N-H protons may deprotonate under basic conditions, affecting reactivity .
Advanced: How can computational methods predict biological activity or reactivity?
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock .
- Quantum chemical calculations : DFT analysis of electron density maps to identify nucleophilic/electrophilic sites for reaction design .
- Machine learning : Training models on existing imidazole datasets to forecast synthetic pathways or bioactivity .
Basic: What biological targets are associated with structurally similar imidazoles?
Related compounds show activity against:
- Kinases : Inhibition via competitive binding to ATP pockets .
- Microtubules : Disruption of polymerization in cancer cells .
- Antimicrobial targets : Disulfide bond interference in bacterial enzymes .
Advanced: How to address contradictory bioactivity data in imidazole derivatives?
- Assay standardization : Variability in IC₅₀ values (e.g., 2–50 µM) may stem from differences in cell lines or assay conditions .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites .
- SAR studies : Systematic modification of substituents (e.g., replacing tert-butyl with smaller alkyl groups) to isolate pharmacophore contributions .
Basic: How to validate purity for in vitro studies?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥95% required for biological assays .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
Advanced: What strategies enable scalable synthesis without compromising yield?
- Flow chemistry : Continuous synthesis to improve heat/mass transfer during exothermic steps .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) to reduce environmental impact .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
